![molecular formula C16H22N4O2 B2535052 1-(4-((1H-苯并[d]咪唑-2-基)甲基)哌嗪-1-基)-2-乙氧基乙酮 CAS No. 1170532-60-1](/img/structure/B2535052.png)

1-(4-((1H-苯并[d]咪唑-2-基)甲基)哌嗪-1-基)-2-乙氧基乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

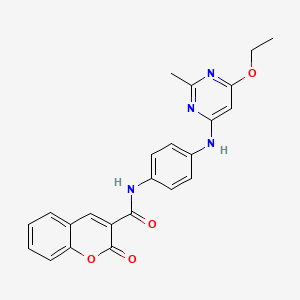

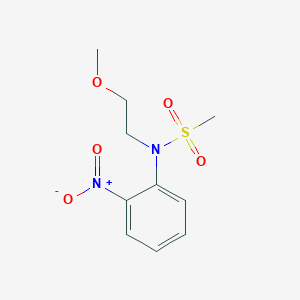

The compound "1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-ethoxyethanone" is a chemical entity that appears to be related to a class of compounds known for their potential pharmacological activities. The structure suggests the presence of a benzimidazole moiety linked to a piperazine ring, which is further connected to an ethoxyethanone group. This type of structure is often explored for its biological properties, such as antihistaminic activity .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions that may include the formation of the piperazine ring, followed by the attachment of various functional groups. For instance, the synthesis of 2-(4-substituted-1-piperazinyl)benzimidazoles as H1-antihistaminic agents involves the preparation of benzimidazole derivatives and their subsequent modification . Similarly, the synthesis of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives is achieved through a cyclocondensation reaction using specific catalysts . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of piperazine derivatives is often characterized using techniques such as X-ray crystallography, which provides detailed information about the conformation and crystal packing of the molecules . The piperazine ring typically adopts a chair conformation, which can influence the overall geometry and reactivity of the compound . The benzimidazole and ethoxyethanone groups would also contribute to the molecular conformation and could affect the compound's interaction with biological targets.

Chemical Reactions Analysis

Piperazine derivatives can participate in various chemical reactions, depending on the functional groups present. For example, the ethoxycarbonyl group in EPBA reacts with 4-fluorobenzoic acid to form the final product . The benzimidazole moiety in the compound of interest could also undergo reactions typical of aromatic heterocycles, such as electrophilic substitution. The presence of the piperazine ring opens up possibilities for nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the benzimidazole and piperazine rings suggests potential for significant polar character, which could affect solubility and binding properties. The ethoxyethanone group might confer some lipophilicity, impacting the compound's pharmacokinetic profile. The exact properties would need to be determined experimentally, but insights can be gained from related compounds, such as those with antihistaminic activity, which show potent in vivo activity due to specific structural features .

科学研究应用

合成和结构分析

- 新型衍生物的合成:该化合物参与新型 1,2,4-三唑衍生物的合成,表明在创建具有潜在抗菌活性的化合物方面具有广泛的用途 (Bektaş 等人,2007)。合成过程展示了其在形成用于进一步药理学探索的基础结构方面的多功能性。

- 晶体结构解析:已详细阐述了相关化合物的晶体结构,提供了对其分子构象的见解,突出了结构分析在理解化合物相互作用中的重要性 (Faizi 等人,2016)。

抗菌和抗炎活性

- 抗菌效力:各种合成的衍生物表现出抗菌特性,强调了该化合物在开发新抗菌剂方面的潜力 (Ahmed 等人,2017)。这些发现为解决抗生素耐药性问题提供了途径。

- 抗炎特性:某些衍生物已显示出抗炎活性,为开发新型抗炎剂提供了途径 (Patel 等人,2019)。这表明其在治疗以炎症为特征的疾病中的潜在用途。

药理学应用

- 抗糖尿病潜力:哌嗪衍生物,包括与查询化合物相关的结构,已被确定为有希望的抗糖尿病化合物,增强胰岛素分泌而不会阻断 α2 肾上腺素受体 (Le Bihan 等人,1999)。

- 抗癌和抗病毒活性:合成的咪唑衍生物表现出有效的抗癌和抗病毒特性,表明该化合物在开发癌症和病毒感染治疗剂中的作用 (Al-Soud 等人,2021)。

未来方向

Benzimidazole derivatives have become an important synthon in the development of new drugs due to their broad range of chemical and biological properties . Therefore, the future research directions could involve exploring the potential applications of this compound in drug discovery and development.

作用机制

Target of Action

It is known that imidazole-containing compounds, which this compound is a part of, have a broad range of biological activities .

Mode of Action

It is known that imidazole-containing compounds can interact with various biological targets, leading to a range of effects .

Biochemical Pathways

Imidazole-containing compounds are known to influence a variety of biological activities, suggesting that they may interact with multiple pathways .

Pharmacokinetics

It is known that imidazole-containing compounds are highly soluble in water and other polar solvents, which could potentially impact their bioavailability .

Result of Action

Imidazole-containing compounds are known to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

It is known that the properties of imidazole-containing compounds can be influenced by their environment .

属性

IUPAC Name |

1-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-2-ethoxyethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O2/c1-2-22-12-16(21)20-9-7-19(8-10-20)11-15-17-13-5-3-4-6-14(13)18-15/h3-6H,2,7-12H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVFSMQOZDMVHKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)N1CCN(CC1)CC2=NC3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,6-dimethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2534978.png)

![N-(3,4-difluorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2534981.png)

![3-[(2-chlorobenzyl)sulfonyl]-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2534987.png)

![N-[(5-bromopyrazin-2-yl)methyl]-3-methylbut-2-enamide](/img/structure/B2534989.png)

![N-(cyanomethyl)-2-[(5-{[(oxolan-2-yl)methyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2534990.png)

![N-(3-(2-ethylpiperidin-1-yl)propyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2534991.png)